5-(4-chlorophenyl)-2-methyl-N-(2-phenylethyl)furan-3-carboxamide
CAS No.: 941238-28-4
Cat. No.: VC11798619
Molecular Formula: C20H18ClNO2
Molecular Weight: 339.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 941238-28-4 |
|---|---|
| Molecular Formula | C20H18ClNO2 |
| Molecular Weight | 339.8 g/mol |
| IUPAC Name | 5-(4-chlorophenyl)-2-methyl-N-(2-phenylethyl)furan-3-carboxamide |
| Standard InChI | InChI=1S/C20H18ClNO2/c1-14-18(13-19(24-14)16-7-9-17(21)10-8-16)20(23)22-12-11-15-5-3-2-4-6-15/h2-10,13H,11-12H2,1H3,(H,22,23) |
| Standard InChI Key | MULMYWDQAFRKPV-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(O1)C2=CC=C(C=C2)Cl)C(=O)NCCC3=CC=CC=C3 |
| Canonical SMILES | CC1=C(C=C(O1)C2=CC=C(C=C2)Cl)C(=O)NCCC3=CC=CC=C3 |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
The compound’s IUPAC name, 5-(4-chlorophenyl)-2-methyl-N-(2-phenylethyl)furan-3-carboxamide, systematically describes its structure:
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A furan ring (oxygen-containing heterocycle) at position 3 bears a carboxamide group ().
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Position 2 of the furan is substituted with a methyl group ().
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Position 5 is occupied by a 4-chlorophenyl group ().
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The carboxamide’s nitrogen is linked to a 2-phenylethyl chain ().
Table 1: Key Chemical Properties
| Property | Value |
|---|---|
| CAS Number | 941238-28-4 |
| Molecular Formula | |
| Molecular Weight | 339.8 g/mol |
| SMILES | CC1=C(C=C(O1)C2=CC=C(C=C2)Cl)C(=O)NCCC3=CC=CC=C3 |
| InChIKey | MULMYWDQAFRKPV-UHFFFAOYSA-N |
| LogP (Predicted) | ~3.8 (indicating high lipophilicity) |
The SMILES string and InChIKey provide unambiguous representations of its structure, critical for database searches and computational modeling.
Synthesis and Structural Optimization
Synthetic Pathways
The synthesis of 5-(4-chlorophenyl)-2-methyl-N-(2-phenylethyl)furan-3-carboxamide typically involves multi-step organic reactions:
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Furan Ring Formation:
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Cyclization of γ-keto nitriles or via Paal-Knorr synthesis using 1,4-diketones and ammonium acetate.
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Introduction of the 4-chlorophenyl group via Friedel-Crafts acylation or Suzuki-Miyaura coupling.
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Carboxamide Installation:
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Reaction of furan-3-carbonyl chloride with 2-phenylethylamine in the presence of a base (e.g., triethylamine).
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Alternative methods include coupling reagents like HATU or EDCI for amide bond formation.
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Yield Optimization
Reported yields for analogous compounds range from 60–85%, depending on reaction conditions. Key factors include:
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Temperature: Optimal at 0–25°C to minimize side reactions.
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Catalysts: Palladium catalysts (e.g., Pd(PPh)) improve coupling efficiency in aryl group introductions.
Applications and Future Directions
Drug Development
This compound serves as a lead structure for:
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Tyrosine kinase inhibitors in oncology.
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COX-2-selective anti-inflammatory agents.
Chemical Biology
Its fluorescent derivatives could act as probes for imaging kinase activity in live cells.
Agricultural Chemistry
Analogues are under investigation as fungicides targeting Fusarium species.
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